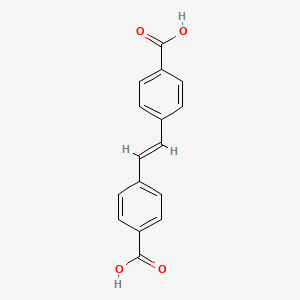

4,4'-Stilbenedicarboxylic acid

Vue d'ensemble

Description

4,4’-Stilbenedicarboxylic acid (SDA) is a luminescent ligand that is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between metallic centers . It has conjugated aromatic rings that facilitate the formation of a rigid linker .

Synthesis Analysis

The synthesis of 4,4’-Stilbenedicarboxylic acid involves various processes. For instance, it has been used in the hydrothermal synthesis of three-dimensional (3D) metal-organic frameworks . In another study, ten lanthanide (Z)-4,4′-stilbene dicarboxylic acid frameworks were synthesized, some possessing non-interpenetrating 2D sheet structures and others microporous 3D frameworks .Molecular Structure Analysis

The molecular formula of 4,4’-Stilbenedicarboxylic acid is C16H12O4 . It has a molecular weight of 268.26 g/mol . The InChI string is InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ .Chemical Reactions Analysis

4,4’-Stilbenedicarboxylic acid has been used in various chemical reactions. For instance, it has been used in the synthesis of metal-organic frameworks . It has also been used in the creation of large secondary building units due to their spacious coordination sphere and ability to create multiple bonds with carboxylic acid linkers .Physical And Chemical Properties Analysis

4,4’-Stilbenedicarboxylic acid is a powder with a melting point of 400-420 °C . It has a molecular weight of 268.26 g/mol . The compound is also characterized by its luminescent properties .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

SDA can be used in the hydrothermal synthesis of three-dimensional (3D) metal-organic frameworks . These frameworks exhibit a broad and diverse structural portfolio, with rational structural engineering of frameworks becoming increasingly desirable . Fine-tuning the metalligand – combination offers a simple way to adjust a framework’s physical and chemical properties .

Sensing Applications

The 3D metal-organic frameworks synthesized using SDA have potential usage in sensing . The size, shape of a pore, metal node connectivity and the inclusion of different surface functional groups in these frameworks can influence their sensing capabilities .

Drug Delivery

SDA-based 3D metal-organic frameworks can also be used for drug encapsulation and as carrier vehicles . The frameworks’ porosity, thermal stability, and structural versatility make them suitable for this application .

Luminescence

The 3D metal-organic frameworks synthesized using SDA can exhibit luminescence . This property can be leveraged in various applications, including in the development of optoelectronic devices .

Gas Adsorption

SDA-based 3D metal-organic frameworks can be used in gas storage materials . Their permanent porosity makes them suitable for this application .

Energy Storage

SDA may also be used in energy storage applications such as supercapacitors and batteries . The 3D metal-organic frameworks synthesized using SDA can exhibit desirable properties for these applications .

Safety And Hazards

The safety information for 4,4’-Stilbenedicarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

While specific future directions for 4,4’-Stilbenedicarboxylic acid are not mentioned in the retrieved papers, its use in the synthesis of metal-organic frameworks suggests potential applications in areas such as sensing, drug delivery, luminescence, and gas adsorption . It may also be used in energy storage applications such as supercapacitors and batteries .

Relevant Papers Several papers have been published on 4,4’-Stilbenedicarboxylic acid. These include studies on the synthesis of lanthanide (Z)-4,4′-stilbene dicarboxylic acid frameworks , the effect of 4,4’-stilbenedicarboxylic acid-intercalated layered double hydroxides on UV aging resistance of bitumen , and crystal engineering studies on the salts of trans-4,4’-stilbenedicarboxylic acid .

Propriétés

IUPAC Name |

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQDUFLZGOASY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Stilbenedicarboxylic acid | |

CAS RN |

100-31-2 | |

| Record name | Stilbene-4,4'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stilbene-4,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)

![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)

![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)

![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)

![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)